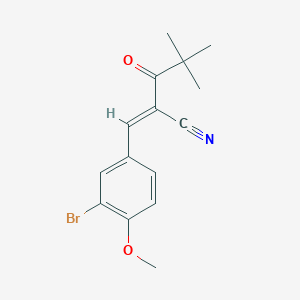
3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to inhibit certain biological processes, which makes it a promising candidate for use in a variety of research fields.
作用机制
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile is complex and not yet fully understood. However, studies have shown that this compound has the ability to inhibit certain biological processes, including the activity of enzymes involved in cell growth and proliferation. This inhibition ultimately leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes involved in cell growth and proliferation. This inhibition ultimately leads to the death of cancer cells and the inhibition of tumor growth.
实验室实验的优点和局限性
One of the main advantages of using 3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile in lab experiments is its ability to inhibit certain biological processes, which makes it a promising candidate for use in a variety of research fields. However, one of the main limitations of using this compound is its complexity, which makes it difficult to synthesize and study.
未来方向
There are many future directions for research involving 3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile. One of the most promising areas of research is in the field of cancer research, where this compound has shown great promise as a potential treatment for a variety of different types of cancer. In addition, this compound has also been studied for its potential applications in the field of drug discovery, where it has shown activity against a variety of different biological targets. Finally, future research may focus on improving the synthesis of this compound and developing new methods for studying its properties and potential applications.
合成方法
The synthesis of 3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile is a complex process that involves several steps. The first step involves the reaction of 3-bromo-4-methoxybenzaldehyde with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. This reaction results in the formation of 3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)propenal. The second step involves the reaction of this intermediate with acetonitrile in the presence of a base such as potassium carbonate. This reaction results in the formation of the final product, this compound.
科学研究应用
3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by disrupting certain biological processes. In addition, this compound has also been studied for its potential applications in the field of drug discovery, as it has been shown to have activity against a variety of different biological targets.
属性
IUPAC Name |
(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2,3)14(18)11(9-17)7-10-5-6-13(19-4)12(16)8-10/h5-8H,1-4H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEOWQRTUSIGNI-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=C(C=C1)OC)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC(=C(C=C1)OC)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


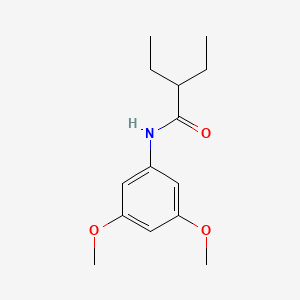
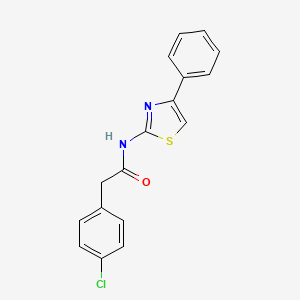
![methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate](/img/structure/B5794178.png)
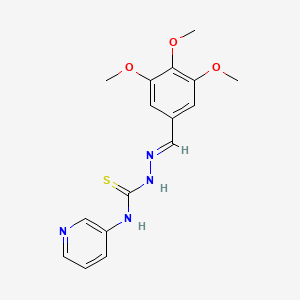
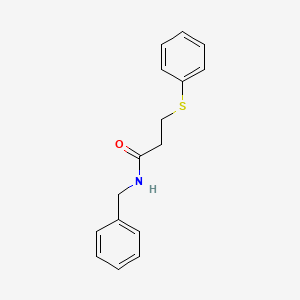
![11,11-dimethyl-3,4,11,12-tetrahydro-2H,9H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B5794202.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794206.png)
![3-nitrobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5794220.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5794229.png)
![N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B5794247.png)


